molecular formula C9H19NO5S B12701298 sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one CAS No. 72361-44-5

sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B12701298
CAS No.: 72361-44-5
M. Wt: 253.32 g/mol
InChI Key: LOEBDEFAVSQNFO-UHFFFAOYSA-N
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Description

Sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one is a compound that combines the properties of sulfuric acid and 2,2,6,6-tetramethylpiperidin-4-one Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesIt is a piperidinone derivative known for its stability and utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,6,6-tetramethylpiperidin-4-one typically involves the cyclocondensation of acetone and ammonia. One method involves reacting acetone or acetone-containing solutions with ammonia in the presence of dimethyl sulfate at temperatures ranging from 50°C to 130°C . Another method involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as peroxybenzoic acid or aluminum oxide .

Industrial Production Methods

Industrial production of 2,2,6,6-tetramethylpiperidin-4-one can be achieved through continuous-flow synthesis. This method involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a 5% platinum on carbon catalyst. The reaction is carried out at 70°C and 2 MPa pressure, resulting in an 85% isolated yield .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone as an oxidant.

    Reduction: Hydrogen gas with a platinum on carbon catalyst.

    Substitution: Iodine as an oxidant.

Major Products

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base. It stabilizes reactive intermediates in chemical reactions, allowing for selective transformations. The molecular targets include various electrophiles and nucleophiles, and the pathways involve the formation of stable intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to act as a hindered base and its applications in the preparation of light stabilizers make it distinct from other similar compounds .

Properties

CAS No.

72361-44-5

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C9H17NO.H2O4S/c1-8(2)5-7(11)6-9(3,4)10-8;1-5(2,3)4/h10H,5-6H2,1-4H3;(H2,1,2,3,4)

InChI Key

LOEBDEFAVSQNFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.OS(=O)(=O)O

Related CAS

826-36-8 (Parent)

Origin of Product

United States

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